1-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-ol

Overview

Description

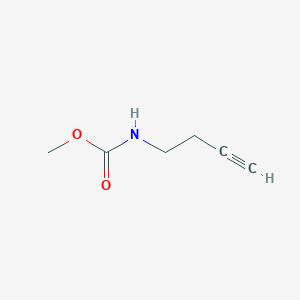

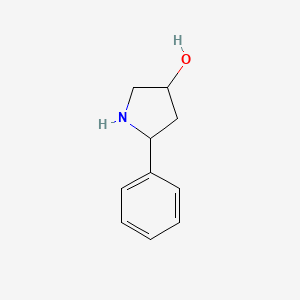

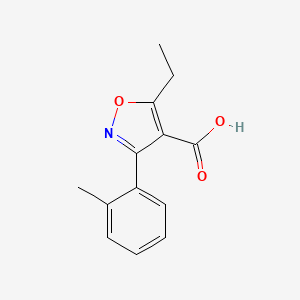

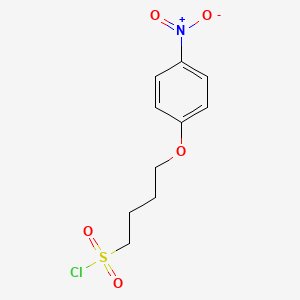

“1-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-ol” is a chemical compound with the IUPAC name 1-(4-methyl-1,3-thiazol-2-yl)-4-piperidinone . It has a molecular weight of 196.27 .

Molecular Structure Analysis

The molecule contains a thiazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a piperidinone group .

Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, thiazole derivatives have been known to exhibit a broad range of chemical and biological properties .

Physical And Chemical Properties Analysis

Scientific Research Applications

Anti-Arrhythmic Activity : A study by Abdel‐Aziz et al. (2009) investigated the synthesis of piperidine-based 1,3-thiazole derivatives and found significant anti-arrhythmic activity in some of the synthesized compounds. This suggests potential applications in treating cardiac arrhythmias.

Antimicrobial Properties : Venkatesan and Maruthavanan (2012) conducted research on thiazolyl chalcones synthesized through piperidine-mediated Claisen–Schmidt condensation. Their findings indicated marked potency as antimicrobial agents, hinting at the use of these compounds in addressing various bacterial infections [Venkatesan & Maruthavanan, 2012].

Anticancer Evaluation : In a 2020 study by Kostyantyn Turov, polyfunctional substituted 1,3-thiazoles were evaluated for their anticancer activity. Particularly, compounds with a piperazine substituent showed effectiveness against various cancer cell lines, suggesting potential therapeutic applications in oncology [Turov, 2020].

Antifungal Activity : The synthesis of diarylthiazole compounds and their evaluation against phytopathogenic fungi was researched by Nam et al. (2011). Their findings demonstrated the fungicidal activity of these compounds, especially against Phytophthora capsici, indicating potential in agricultural applications [Nam, Choi & Choi, 2011].

Crystal Structure Analysis : A study by Manimaran et al. (2014) analyzed the crystal structure of a compound closely related to 1-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-ol. Understanding the crystal structure can be crucial for the development of new drugs and materials [Manimaran, Sethusankar, Ganesan & Ananthan, 2014].

Myocardial Infarction Treatment : A study on lubeluzole derivatives, which includes similar compounds, was conducted by Bruno et al. (2006). This research could be significant in developing treatments for conditions like stroke or myocardial infarction [Bruno et al., 2006].

Safety and Hazards

Mechanism of Action

Target of Action

The compound 1-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-ol is a novel molecule that has been synthesized for potential therapeutic applications Compounds with similar structures, such as those containing thiazole and imidazole rings, have been reported to exhibit a broad range of biological activities . They can interact with various biological targets, including enzymes, receptors, and ion channels, thereby modulating their functions .

Mode of Action

Based on the properties of similar compounds, it can be inferred that this compound may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions . These interactions can lead to changes in the conformation and activity of the target molecules, thereby modulating their functions .

Biochemical Pathways

Similar compounds have been reported to affect various biochemical pathways, including those involved in inflammation, oxidative stress, cell proliferation, and apoptosis . The modulation of these pathways can lead to downstream effects such as the suppression of inflammation, the reduction of oxidative stress, the inhibition of cell proliferation, and the induction of apoptosis .

Pharmacokinetics

Similar compounds are generally well absorbed and distributed in the body, metabolized by various enzymes, and excreted through the kidneys . These properties can affect the bioavailability of the compound, which is an important factor in its therapeutic efficacy .

Result of Action

Similar compounds have been reported to exert various effects at the molecular and cellular levels, including the modulation of enzyme activity, the alteration of receptor signaling, the disruption of ion channel function, and the induction of cell death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the biological environment, the presence of other molecules, and the specific characteristics of the target cells or tissues . For example, the activity of the compound may be enhanced or inhibited by the presence of other molecules that can interact with the same targets . Similarly, the stability of the compound may be affected by factors such as pH and temperature .

properties

IUPAC Name |

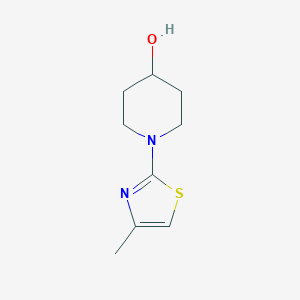

1-(4-methyl-1,3-thiazol-2-yl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2OS/c1-7-6-13-9(10-7)11-4-2-8(12)3-5-11/h6,8,12H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCMOFQRRFKVIBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)N2CCC(CC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(2,4-Difluorophenyl)cyclopentyl]methanamine](/img/structure/B1426949.png)